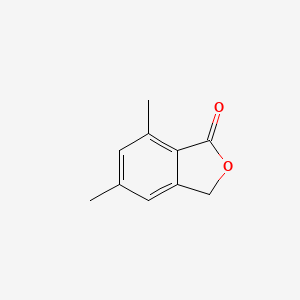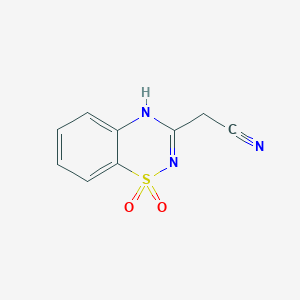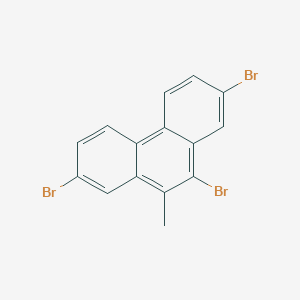
Phenanthrene, 2,7,9-tribromo-10-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene, 2,7,9-tribromo-10-methyl- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of three bromine atoms at the 2, 7, and 9 positions and a methyl group at the 10 position on the phenanthrene skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene, 2,7,9-tribromo-10-methyl- typically involves the bromination of phenanthrene derivatives. One common method is the bromination of 10-methylphenanthrene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of phenanthrene, 2,7,9-tribromo-10-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The brominated product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Phenanthrene, 2,7,9-tribromo-10-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce the phenanthrene ring system.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated phenanthrene derivatives.
Reduction: Debrominated phenanthrene or reduced phenanthrene derivatives.
Substitution: Phenanthrene derivatives with various functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Phenanthrene, 2,7,9-tribromo-10-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, plastics, and other materials.
Wirkmechanismus
The mechanism of action of phenanthrene, 2,7,9-tribromo-10-methyl- depends on its interactions with molecular targets. The bromine atoms and the methyl group can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene, 2,7,9-tribromo-10-methyl- can be compared with other brominated phenanthrene derivatives:
Phenanthrene, 9-bromo-10-methyl-: This compound has only one bromine atom and may exhibit different reactivity and applications.
Phenanthrene, 2,7-dibromo-10-methyl-: With two bromine atoms, this compound may have intermediate properties between the mono- and tribromo derivatives.
The uniqueness of phenanthrene, 2,7,9-tribromo-10-methyl- lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
53040-78-1 |
|---|---|
Molekularformel |
C15H9Br3 |
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
2,7,9-tribromo-10-methylphenanthrene |
InChI |
InChI=1S/C15H9Br3/c1-8-13-6-9(16)2-4-11(13)12-5-3-10(17)7-14(12)15(8)18/h2-7H,1H3 |
InChI-Schlüssel |
FOCNNFGRNJICPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=C3C=CC(=CC3=C1Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


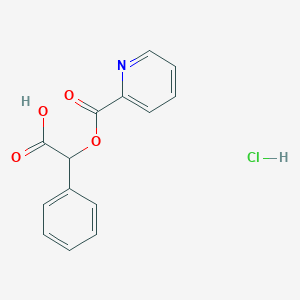

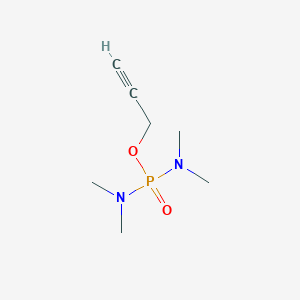
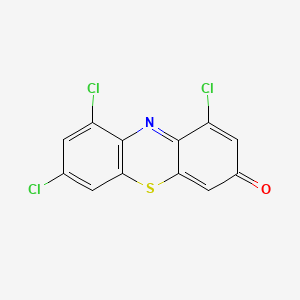

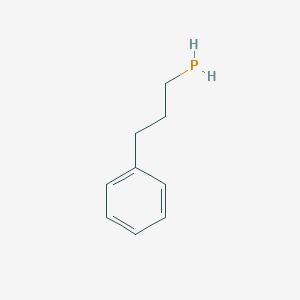
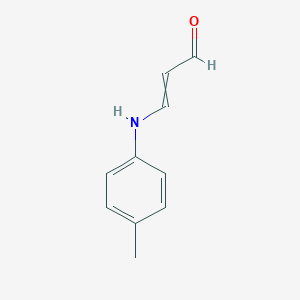
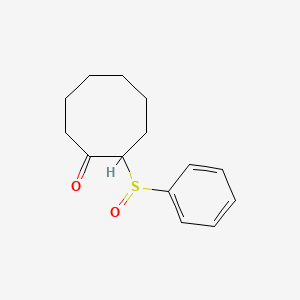


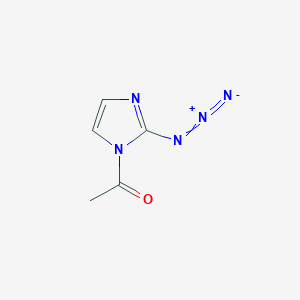
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
